molecular formula C13H10O3 B1332833 5-(4-Acetylphenyl)furan-2-carbaldehyde CAS No. 57268-39-0

5-(4-Acetylphenyl)furan-2-carbaldehyde

Cat. No. B1332833
CAS RN: 57268-39-0
M. Wt: 214.22 g/mol
InChI Key: BVPMCORRAXYAAT-UHFFFAOYSA-N
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Description

5-(4-Acetylphenyl)furan-2-carbaldehyde, also known as APFC, is a compound that belongs to a family of organic compounds known as aldehydes . It has a molecular formula of C13H10O3 and a molecular weight of 214.22 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H10O3/c1-9(15)10-2-4-11(5-3-10)13-7-6-12(8-14)16-13/h2-8H,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 214.22 g/mol . The compound is a powder and is stored at room temperature .

Scientific Research Applications

Green Synthesis and Biomass-Derived Chemicals

5-(4-Acetylphenyl)furan-2-carbaldehyde, a derivative of furan-2-carbaldehydes, is recognized for its utility as a green, biomass-derived chemical. It serves as an effective C1 building block in the synthesis of bioactive compounds like quinazolin-4(3H)-ones. This synthesis process is facilitated by ligand-free photocatalytic C–C bond cleavage, which notably does not require the protection of hydroxyl, carboxyl, amide, or secondary amino groups. Conjugated N,O-tridentate copper complexes are proposed to act as innovative photoinitiators in this mechanism under visible light, emphasizing the compound's role in sustainable and green chemistry practices (Yu et al., 2018).

Thermodynamic Properties in Material Sciences

The compound's derivatives, particularly those with nitrophenyl groups, have been studied for their thermodynamic properties. Research has delved into the temperature dependence of saturated vapor pressure and the standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation. These properties are crucial for optimizing the synthesis, purification, and application processes of the compounds, providing valuable insights into their nature and potential industrial applications (Dibrivnyi et al., 2015).

Catalytic Synthesis and Antioxidant Applications

The compound has shown potential in catalytic synthesis processes. Novel chalcone derivatives have been synthesized using furan-2-carbonyl as a precursor. These derivatives display promising antioxidant properties, underscored by studies involving in vitro-antioxidant activity and molecular docking analyses. This highlights the compound's role in the development of new antioxidants, contributing to fields like pharmacology and biochemistry (Prabakaran et al., 2021).

properties

IUPAC Name

5-(4-acetylphenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c1-9(15)10-2-4-11(5-3-10)13-7-6-12(8-14)16-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPMCORRAXYAAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366254
Record name 5-(4-Acetylphenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57268-39-0
Record name 5-(4-Acetylphenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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